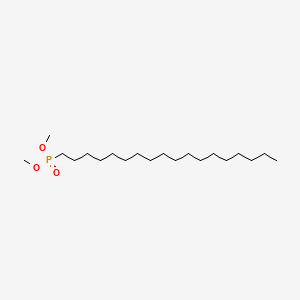

Dimethyl octadecylphosphonate

Description

Properties

IUPAC Name |

1-dimethoxyphosphoryloctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22-2)23-3/h4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYLHOQPWCQAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067087 | |

| Record name | Dimethyl octadecylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25371-54-4 | |

| Record name | Dimethyl octadecylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25371-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl octadecylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl octadecylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethyl Octadecylphosphonate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl octadecylphosphonate is an organophosphorus compound with a long alkyl chain, making it a subject of interest in various fields, including surfactant chemistry, materials science, and as a potential intermediate in the synthesis of bioactive molecules. Its amphiphilic nature, combining a polar phosphonate (B1237965) headgroup with a nonpolar octadecyl tail, imparts unique physical and chemical properties. This technical guide provides a detailed overview of the synthesis and characterization of this compound, offering in-depth experimental protocols and data analysis for researchers in the field.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, trimethyl phosphite, on an alkyl halide, such as 1-bromooctadecane (B154017) or 1-iodooctadecane. The reaction proceeds via a phosphonium (B103445) salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.

Reaction Scheme

Caption: General scheme of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol outlines a typical procedure for the synthesis of this compound.

Materials:

-

1-Bromooctadecane (1.0 eq)

-

Trimethyl phosphite (1.2 - 1.5 eq)

-

Toluene (optional, as solvent)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromooctadecane and trimethyl phosphite. The reaction can be run neat or with a high-boiling solvent like toluene.

-

Reaction Conditions: Heat the reaction mixture to 120-150 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of methyl bromide evolution. The reaction time typically ranges from 4 to 24 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the reaction was performed neat, the excess trimethyl phosphite and the methyl bromide byproduct can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by silica gel column chromatography. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective in isolating the pure this compound.

-

Characterization: The purified product should be a colorless to pale yellow oil. Its identity and purity are confirmed by spectroscopic methods as detailed in the following section.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₄₃O₃P |

| Molecular Weight | 362.53 g/mol |

| Appearance | Colorless to light yellow liquid |

| IUPAC Name | 1-(dimethoxyphosphoryl)octadecane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | Doublet | 6H | -P(O)(OCH₃ )₂ |

| ~ 1.70 | Multiplet | 2H | -CH₂ -P(O)- |

| ~ 1.25 | Broad Singlet | 30H | -(CH₂ )₁₅- |

| 0.88 | Triplet | 3H | CH₃ - |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The methoxy (B1213986) protons appear as a doublet due to coupling with the phosphorus nucleus (JHP ≈ 11 Hz).

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Carbons directly bonded to or near the phosphorus atom will exhibit coupling.

| Chemical Shift (δ, ppm) | Multiplicity (due to P-coupling) | Assignment |

| ~ 52.0 | Doublet | -P(O)(OC H₃)₂ |

| ~ 32.0 - 22.0 | - | -(C H₂)₁₆- |

| ~ 30.0 | Doublet | -C H₂-P(O)- |

| 14.1 | Singlet | C H₃- |

Note: The carbon of the methoxy group and the carbon alpha to the phosphorus will show a characteristic doublet splitting due to one-bond and two-bond coupling to the phosphorus nucleus, respectively.

³¹P NMR is a highly specific technique for phosphorus-containing compounds and typically shows a single peak for this compound in a proton-decoupled spectrum.

| Chemical Shift (δ, ppm) |

| ~ +30 to +34 |

Note: The chemical shift is referenced to an external standard of 85% H₃PO₄.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

| m/z | Interpretation |

| 362 | [M]⁺ (Molecular ion) |

| 347 | [M - CH₃]⁺ |

| 251 | [M - C₈H₁₇]⁺ (cleavage of the alkyl chain) |

| 125 | [P(O)(OCH₃)₂CH₂]⁺ |

| 109 | [P(O)(OCH₃)₂]⁺ |

Note: The fragmentation pattern can be complex and may vary depending on the ionization method and energy.

Experimental Workflows and Signaling Pathways

Synthesis Workflow

"physical and chemical properties of Dimethyl octadecylphosphonate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl octadecylphosphonate is a long-chain organophosphorus compound belonging to the class of phosphonate (B1237965) esters. Organophosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which imparts significant resistance to chemical and enzymatic degradation compared to the more labile phosphoester bond (P-O-C) found in phosphates. This inherent stability makes phosphonate analogues of biological phosphates attractive candidates for investigation in drug development and material science. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, general methodologies for its synthesis and characterization, and a discussion of its potential, though currently underexplored, relevance in a biomedical context.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C20H43O3P | --INVALID-LINK-- |

| Molecular Weight | 362.53 g/mol | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| Boiling Point | 437.0 ± 14.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.916 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and dimethylformamide. | ChemBK |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 25371-54-4 | --INVALID-LINK-- |

| SMILES | CCCCCCCCCCCCCCCCCCP(=O)(OC)OC | --INVALID-LINK-- |

| InChI | InChI=1S/C20H43O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22-2)23-3/h4-20H2,1-3H3 | --INVALID-LINK-- |

Synthesis and Purification

Generalized Michaelis-Arbuzov Reaction Protocol

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate.

Materials:

-

1-Bromooctadecane (or other suitable octadecyl halide)

-

Trimethyl phosphite

-

Anhydrous, high-boiling point solvent (e.g., toluene, xylene) (optional)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromooctadecane.

-

Add a slight excess (1.1-1.2 equivalents) of trimethyl phosphite to the flask. The reaction can be run neat or in a high-boiling point solvent.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 120 to 160 °C.

-

Monitor the reaction progress by TLC or GC. The reaction is generally complete within several hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If the reaction was performed neat, the resulting methyl bromide byproduct will have evaporated. If a solvent was used, it can be removed under reduced pressure.

Purification

The crude product can be purified by vacuum distillation or silica (B1680970) gel column chromatography.

Silica Gel Column Chromatography Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

Load the sample onto the column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Spectral Properties

Detailed spectral data for this compound are not widely published. However, based on the general characteristics of long-chain dialkyl alkylphosphonates, the following spectral features can be anticipated.

Table 3: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two methoxy (B1213986) groups (-OCH₃) as a doublet due to coupling with the phosphorus atom. A complex multiplet for the methylene (B1212753) group adjacent to the phosphorus atom. A series of multiplets for the long alkyl chain methylene groups, and a triplet for the terminal methyl group. |

| ¹³C NMR | A signal for the methoxy carbons, a signal for the carbon atom directly bonded to phosphorus (showing C-P coupling), and a series of signals for the carbons of the octadecyl chain. |

| ³¹P NMR | A single resonance in the phosphonate region of the spectrum. |

| FTIR | A strong absorption band for the P=O stretching vibration (typically around 1250 cm⁻¹). C-H stretching vibrations for the alkyl chain (around 2850-2960 cm⁻¹). P-O-C stretching vibrations (around 1030-1050 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) may be observed. Common fragmentation patterns for long-chain alkanes (loss of alkyl fragments) and fragmentation characteristic of phosphonate esters, including cleavage of the P-O and C-P bonds. |

Relevance in Drug Development

While no specific biological activity or involvement in signaling pathways for this compound has been reported in the available literature, the broader class of phosphonates holds significant interest in drug development.

-

Prodrugs: The phosphonate group is often highly charged at physiological pH, which can limit its ability to cross cell membranes. Esterification of the phosphonic acid to a phosphonate ester, such as a dimethyl ester, can create a more lipophilic prodrug that can more readily enter cells. Once inside the cell, cellular esterases may cleave the ester groups to release the active phosphonic acid.

-

Enzyme Inhibitors: As stable mimics of natural phosphates, phosphonates can act as inhibitors of enzymes that process phosphate-containing substrates. This can be a valuable strategy for targeting specific enzymes in disease pathways.

-

Drug Delivery: The long alkyl chain of this compound imparts amphiphilic character to the molecule. Such molecules have the potential to be incorporated into lipid-based drug delivery systems, such as liposomes, to modify their properties or to act as a component of the delivery vehicle itself.

It is important to reiterate that these are general applications of phosphonates, and specific research into the biological effects of this compound is required to determine its potential in any of these areas.

Conclusion

This compound is a long-chain dialkyl phosphonate with well-defined, though not extensively published, physical and chemical properties. Its synthesis can be achieved through established methods like the Michaelis-Arbuzov reaction. While the broader class of phosphonates has demonstrated considerable utility in drug design and development, there is currently a lack of publicly available data on the specific biological activities, mechanisms of action, and signaling pathway involvement of this compound. This represents a significant knowledge gap and an opportunity for future research to explore the potential of this and similar long-chain phosphonates in various therapeutic applications.

In-Depth Technical Guide: Spectral Analysis of Dimethyl Octadecylphosphonate (CAS 25371-54-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for dimethyl octadecylphosphonate. Due to the limited public availability of experimental spectra for this specific compound, this guide combines expected spectral characteristics based on its chemical structure with data from analogous compounds and detailed, standardized experimental protocols. This approach offers a robust framework for researchers working with or synthesizing this molecule.

Chemical Structure and Properties

-

IUPAC Name: 1-dimethoxyphosphoryloctadecane

-

CAS Number: 25371-54-4

-

Molecular Formula: C₂₀H₄₃O₃P

-

Molecular Weight: 362.53 g/mol

-

Appearance: Expected to be a liquid.[1]

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen, carbon, and phosphorus atoms within the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 3.70 | Doublet | 6H | P-O-CH₃ | The two methoxy (B1213986) groups are chemically equivalent. The signal is split by the phosphorus atom. |

| ~ 1.6 - 1.8 | Multiplet | 2H | P-CH₂ -CH₂- | Protons on the carbon adjacent to the phosphorus atom. |

| ~ 1.2 - 1.4 | Multiplet | 30H | -(CH₂ )₁₅- | Bulk signal from the methylene (B1212753) groups of the long alkyl chain. |

| ~ 0.88 | Triplet | 3H | -CH₂-CH₃ | Terminal methyl group of the octadecyl chain. |

Note: Predicted values are based on typical chemical shifts for long-chain alkyl phosphonates.[2][3][4]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 52 | P-O-C H₃ | Carbon of the methoxy groups, likely showing coupling to phosphorus. |

| ~ 32 | -C H₂-CH₃ | Carbon adjacent to the terminal methyl group. |

| ~ 29-30 | -(C H₂)₁₄- | Bulk signal from the internal methylene groups of the alkyl chain. |

| ~ 28 (doublet) | P-C H₂-CH₂- | Carbon directly bonded to the phosphorus atom, showing a large one-bond coupling constant (¹JCP). |

| ~ 22 | -CH₂-C H₂-CH₃ | Second to last carbon of the alkyl chain. |

| ~ 14 | -C H₃ | Terminal methyl carbon of the octadecyl chain. |

Note: Predicted values are based on typical chemical shifts for long-chain alkyl phosphonates.[5][6][7]

Table 3: Predicted ³¹P NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~ +28 to +32 | Multiplet | P | The chemical shift is in the typical range for alkyl phosphonates. The signal will be a multiplet due to coupling with adjacent protons unless proton decoupling is applied. |

Note: The predicted chemical shift is based on data for analogous diethyl alkyl phosphonates, which show shifts in this range.[8][9][10]

Infrared (IR) Spectroscopy

FTIR spectroscopy helps identify the functional groups present in the molecule. For this compound, the spectrum is expected to be dominated by the vibrations of the P=O, P-O-C, and C-H bonds.

Table 4: Expected FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2850 | Strong | C-H stretching (from the octadecyl and methyl groups) |

| 1470 - 1450 | Medium | C-H bending (methylene and methyl scissoring) |

| ~ 1250 | Strong | P=O stretching (phosphoryl group) |

| 1050 - 1020 | Strong | P-O-C stretching (asymmetric and symmetric) |

| ~ 720 | Weak | -(CH₂)n- rocking (for n ≥ 4) |

Note: Expected absorption bands are based on characteristic vibrational frequencies for alkyl phosphonates.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Notes |

| 362 | [M]⁺ | Molecular ion. Expected to be of low abundance due to fragmentation. |

| 347 | [M - CH₃]⁺ | Loss of a methyl group. |

| 331 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 125 | [C₂H₈O₃P]⁺ | Fragment corresponding to the dimethyl phosphonate (B1237965) headgroup. |

Note: Fragmentation patterns are predicted based on the analysis of similar organophosphorus compounds.[12][13][14]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[15][16]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[15]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[15]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[17][18]

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[16]

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher corresponding field instrument.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

³¹P NMR Acquisition:

-

Spectrometer: 162 MHz or higher corresponding field instrument.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Number of Scans: 64-256, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: -50 to +100 ppm.

-

Reference: 85% H₃PO₄ as an external standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol (B130326) and allow it to dry completely.[19]

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[19]

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Instrument Parameters:

-

Technique: Attenuated Total Reflectance (ATR).[20]

-

Spectral Range: 4000-400 cm⁻¹.[21]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[21]

Mass Spectrometry (MS)

Sample Preparation and Analysis (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

The sample must be volatile, which is expected for this compound, though heating the inlet may be necessary.[22]

-

Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (EI-MS):

-

Electron Energy: 70 eV.[23]

-

Ion Source Temperature: 150-250 °C.

-

Mass Range: m/z 50-500.

-

Scan Speed: 1-2 scans/second.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Logical workflow for the spectral characterization of a compound.

References

- 1. This compound | C20H43O3P | CID 117455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Dimethyl methylphosphonate [webbook.nist.gov]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. theory.labster.com [theory.labster.com]

- 17. sites.bu.edu [sites.bu.edu]

- 18. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. jascoinc.com [jascoinc.com]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the ¹H and ³¹P NMR Analysis of Dimethyl Octadecylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) analysis of Dimethyl octadecylphosphonate. This document details experimental protocols, presents anticipated spectral data in a structured format, and includes a visual workflow for the analytical process.

Introduction

This compound is an organophosphorus compound characterized by a long C18 alkyl chain attached to a phosphonate (B1237965) group. As with many phosphonates, it serves as a key intermediate in organic synthesis and holds potential for applications in materials science and as a stable phosphate (B84403) mimic in drug development. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide focuses on the practical aspects of ¹H and ³¹P NMR analysis.

Predicted NMR Spectral Data

Due to the limited availability of experimentally verified and published NMR spectra for this compound, the following tables present predicted data based on the analysis of structurally similar long-chain dialkyl phosphonates. These values serve as a reliable guide for the interpretation of experimental spectra.

¹H NMR Spectral Data (Predicted)

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Approx. Coupling Constant (J, Hz) | Assignment |

| ~ 3.75 | Doublet | ³JP-H ≈ 11 | 6H, P-O-CH₃ |

| ~ 1.70 - 1.85 | Multiplet | 2H, P-CH₂-CH₂- | |

| ~ 1.50 - 1.65 | Multiplet | 2H, P-CH₂- | |

| ~ 1.25 | Broad Singlet | ~30H, -(CH₂)₁₅- | |

| ~ 0.88 | Triplet | ³JH-H ≈ 7 | 3H, -CH₃ |

Note: The chemical shifts for the long alkyl chain (-(CH₂)₁₅-) are expected to overlap, forming a broad singlet. The protons on the carbons alpha and beta to the phosphorus atom will exhibit more complex splitting patterns due to coupling with both phosphorus and adjacent protons.

³¹P NMR Spectral Data (Predicted)

Table 2: Predicted ³¹P NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| ~ +32 to +35 | Multiplet (proton-coupled) or Singlet (proton-decoupled) | Coupled to protons on adjacent carbons and methoxy (B1213986) groups |

Note: The ³¹P chemical shift of alkylphosphonates is sensitive to the solvent and concentration. The value provided is a typical range for similar compounds.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

-

Solvent Selection: Use a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

-

Concentration: Prepare a solution with a concentration of 5-20 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals.

-

³¹P NMR Spectroscopy

-

Instrument: A multinuclear NMR spectrometer is required.

-

Acquisition Parameters:

-

Pulse Sequence: A single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used to obtain a singlet for the phosphorus signal, which simplifies the spectrum and improves the signal-to-noise ratio. For observing P-H couplings, a proton-coupled experiment should be run.

-

Number of Scans: 64 to 256 scans, or more, may be necessary depending on the sample concentration and spectrometer sensitivity.

-

Relaxation Delay: A longer relaxation delay (5-10 seconds) may be needed for quantitative analysis, as the relaxation times for ³¹P nuclei can be long.

-

Spectral Width: A spectral width of 100-200 ppm, centered around the expected chemical shift, is a good starting point.

-

-

Processing:

-

Apply a Fourier transform.

-

Phase correct the spectrum.

-

Reference the chemical shift scale using an external standard, typically 85% H₃PO₄, which is set to 0 ppm.

-

Workflow and Data Analysis Visualization

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

Caption: Workflow for NMR analysis of this compound.

The Solubility of Dimethyl Octadecylphosphonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl octadecylphosphonate, an organophosphorus compound, presents as a colorless to light yellow oily liquid.[1] While it is established to be insoluble in water, its solubility in a range of organic solvents is a critical parameter for its application in various research and industrial settings, including its use as a soil additive.[1] This technical guide provides a summary of the currently available qualitative solubility information for this compound and offers a detailed experimental protocol for the quantitative determination of its solubility in organic solvents. Furthermore, a visual representation of the experimental workflow is provided to aid in the design and execution of these solubility studies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C20H43O3P | [1][2][][4] |

| Molar Mass | 362.53 g/mol | [1][2][] |

| Appearance | Colorless to light yellow oily liquid | [1][] |

| Boiling Point | 437.0 ± 14.0 °C at 760 mmHg | [] |

| Density | 0.916 ± 0.06 g/cm³ | [] |

| Water Solubility | Insoluble | [1] |

Qualitative Solubility of this compound

Direct quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, existing sources provide qualitative descriptions of its solubility.

| Solvent | Qualitative Solubility | Source |

| Water | Insoluble | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

It is important to note that phosphonic acids are generally poorly soluble in organic solvents, while their ester derivatives, such as this compound, tend to exhibit greater solubility.[5]

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, the following detailed protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., ethanol, methanol, acetone, toluene, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.45 µm pore size, compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

Spectrophotometer (if a suitable chromophore is present or can be derivatized) or High-Performance Liquid Chromatography (HPLC) system

-

Evaporating dish

-

Drying oven

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Quantification of the Solute:

-

Gravimetric Method:

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Gently evaporate the solvent from the solution in a pre-weighed evaporating dish using a rotary evaporator or by placing it in a fume hood.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of the solute to remove any residual solvent.

-

Allow the dish to cool to room temperature in a desiccator and then weigh it. Repeat the drying and weighing steps until a constant weight is achieved.

-

The mass of the dissolved this compound is the final constant weight of the dish minus the initial weight of the empty dish.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

A Technical Guide to the Thermal Stability of Long-Chain Phosphonates

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the thermal stability of long-chain phosphonates. These organophosphorus compounds are of significant interest in drug development, material science, and biotechnology due to their unique chemical properties, most notably the high stability of the carbon-phosphorus (C-P) bond. This guide summarizes key quantitative data, details common experimental protocols for thermal analysis, and illustrates the foundational concepts of their structure and degradation pathways.

Core Principles of Long-Chain Phosphonate (B1237965) Stability

The defining characteristic of phosphonates is the robust carbon-phosphorus (C-P) bond, which is significantly more resistant to chemical and enzymatic cleavage than the phosphate (B84403) ester (P-O-C) bond found in analogous phosphates.[1][2] This inherent stability is a primary driver for their use as phosphate bioisosteres in therapeutic agents, often conferring a longer biological half-life.[1][3]

While the C-P bond is exceptionally stable, the overall thermal stability of a long-chain phosphonate molecule is often dictated by its other functional groups, particularly the phosphonate ester linkages. Thermal degradation is a key consideration in the manufacturing, storage, and application of these compounds. Compared to their phosphate counterparts, phosphonates generally exhibit higher thermal stability.[4][5] Studies on organophosphorus flame retardants show that phosphonates typically degrade at much higher temperatures than alkyl or aryl phosphates.[5] In many metal phosphonate frameworks, complete decomposition does not occur until temperatures between 400 and 700 °C are reached.[6]

The primary thermal degradation pathways often involve the cleavage of the P-O-C ester bonds rather than the C-P bond.[1][7] The initial decomposition step frequently corresponds to the elimination of a phosphorus acid, a process that occurs more slowly and at higher temperatures for phosphonates compared to phosphates.[5]

Quantitative Thermal Stability Data

The thermal stability of long-chain phosphonates is highly dependent on their specific molecular structure, including the length of the alkyl chain, the nature of the ester groups, and the presence of metal ions. The following table summarizes representative thermal decomposition data for various phosphonates and related phosphate compounds for comparison.

| Compound Class/Name | Specific Compound | Decomposition/Onset Temperature (°C) | Analytical Method | Reference |

| Long-Chain Alkyl Phosphates | Didodecyl Phosphate (C12-DAP) | 257.8 | TG/DTA/DSC | [8] |

| Isosorbide bis-Phosphorus Esters | Isosorbide bis-Phosphonate (IDOPYL) | 323 (Onset) | TGA | [5] |

| Isosorbide bis-Phosphorus Esters | Isosorbide bis-Phosphinate (IDPO) | 338 (Onset) | TGA | [5] |

| Isosorbide bis-Phosphorus Esters | Isosorbide bis-(diethyl phosphate) (IDEA) | 156 (Onset) | TGA | [5] |

| Isosorbide bis-Phosphorus Esters | Isosorbide bis-(diphenyl phosphate) (IDPA) | 289 (Onset) | TGA | [5] |

| Metal Phosphonates | Neutral Phosphonate MOFs | 400 - 700 (Complete Decomposition) | TGA | [6] |

| Phosphonic Acid Multilayers | Octadecylphosphonic acid (OPA) with ALD | Stable up to 500 | XRD, XRR, AFM | [9] |

Thermal Decomposition Pathways

The thermal degradation of long-chain phosphonates is a complex process that can proceed through various mechanisms depending on the molecular structure and external conditions. A generalized pathway involves the initial cleavage of the ester bonds, followed by further reactions of the resulting fragments.

As illustrated, the process is often initiated by high temperatures, leading to the cleavage of the P-O-C ester bonds and the formation of a phosphonic acid intermediate and volatile organic products like alkenes or alcohols.[5][8] This intermediate can then undergo further decomposition or condensation reactions to form a stable, phosphorus-rich char residue, a mechanism that is particularly relevant in the context of flame retardants.[10]

Experimental Protocols for Thermal Analysis

The assessment of thermal stability for long-chain phosphonates primarily relies on thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][11]

Objective: To determine the temperature at which a material undergoes mass loss due to decomposition and to quantify the amount of non-volatile residue (char yield).

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the long-chain phosphonate sample (typically 5-10 mg) is placed into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[12]

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 900 °C) at a controlled, linear heating rate (e.g., 10 °C/min or 60 °C/min).[11][12]

-

Data Collection: The instrument continuously records the sample's mass as a function of temperature.

-

Analysis: The resulting thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the point at which significant mass loss begins), the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the final mass percentage (char yield).

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature, identifying endothermic (melting, decomposition) and exothermic (crystallization, curing) events.

Methodology:

-

Sample Preparation: A small amount of the phosphonate sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell, which is maintained under a controlled inert atmosphere (e.g., nitrogen).

-

Thermal Program: The sample is subjected to a controlled temperature program, typically mirroring the TGA conditions (e.g., heating from 30 °C to 550 °C at 10 °C/min) for direct comparison.[12]

-

Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify peaks corresponding to thermal events. The area under a decomposition peak can be integrated to calculate the enthalpy of decomposition (ΔH).

Structure-Stability Relationships

The thermal stability of phosphonates is not solely a function of the C-P bond but is influenced by the entire molecular architecture. Understanding these relationships is crucial for designing stable molecules for specific applications.

-

C-P Bond: Provides the foundational high stability.[1]

-

Ester Group: Often the "weakest link" and the primary site for initiating thermal decomposition. Aryl esters tend to be more stable than alkyl esters.[5]

-

Alkyl Chain Length: Studies on analogous long-chain alkyl phosphates suggest that chain length (from C12 to C16) has a minimal effect on the decomposition temperature.[8]

-

Metal Coordination: The formation of metal phosphonate networks can dramatically increase thermal stability, leading to robust materials that are stable at several hundred degrees Celsius.[4][6]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]

- 8. Thermal Decomposition of Long-chain Alkyl Phosphates [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. The effect of phosphonate groups on thermal degradation | Sci. Publication [specificpolymers.com]

- 11. Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers 2: Polystyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Hydrolysis of Dimethyl Octadecylphosphonate: A Technical Guide to pH-Dependent Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of dimethyl octadecylphosphonate under various pH conditions. This compound, a long-chain organophosphorus compound, is of significant interest in fields ranging from drug delivery to material science. Understanding its stability profile in aqueous environments is critical for predicting its efficacy, and environmental fate. This document outlines the mechanisms of hydrolysis, presents illustrative kinetic data, details relevant experimental protocols, and provides visual representations of the underlying chemical processes.

Introduction to Phosphonate (B1237965) Ester Stability

Phosphonate esters, characterized by a direct carbon-phosphorus (C-P) bond, are generally more resistant to chemical and enzymatic degradation compared to their phosphate (B84403) ester counterparts. This enhanced stability is a key attribute for their use as phosphate mimics in therapeutic agents, often leading to an extended biological half-life. However, the ester linkages within phosphonate diesters, such as this compound, are susceptible to hydrolysis. This degradation pathway is primarily influenced by pH, temperature, and the steric and electronic properties of the substituents on the phosphorus atom.

The hydrolysis of this compound proceeds in a stepwise manner, first yielding the monoester, methyl octadecylphosphonate, and methanol (B129727), followed by the hydrolysis of the monoester to octadecylphosphonic acid and another molecule of methanol. The rates of these two steps can vary significantly.

Quantitative Data on Hydrolysis

Table 1: Illustrative Hydrolysis Rate Constants for this compound at 25°C

| pH | Condition | Rate Constant (kobs, s⁻¹) | Half-life (t₁/₂) | Predominant Mechanism |

| 2 | Acidic | 1 x 10⁻⁷ | ~80 days | Acid-Catalyzed |

| 4 | Acidic | 1 x 10⁻⁹ | ~22 years | Minimal Hydrolysis |

| 7 | Neutral | 1 x 10⁻¹⁰ | ~220 years | Water-Catalyzed (very slow) |

| 10 | Basic | 5 x 10⁻⁸ | ~160 days | Base-Catalyzed |

| 12 | Basic | 5 x 10⁻⁶ | ~1.6 days | Base-Catalyzed |

Disclaimer: These are representative values intended to illustrate the pH-dependent trend of phosphonate ester hydrolysis and are not based on direct experimental measurements for this compound.

Mechanisms of Hydrolysis

The hydrolysis of this compound can proceed through different mechanisms depending on the pH of the solution.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center. This is followed by the elimination of a methanol molecule. The process can then be repeated for the second methyl ester group.

Neutral Hydrolysis

At neutral pH, the hydrolysis of phosphonate esters is generally very slow. The reaction is primarily driven by the nucleophilic attack of water on the phosphorus atom, without the assistance of acid or base catalysis.

Base-Catalyzed Hydrolysis

In basic media, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic phosphorus atom. This leads to the formation of a pentacoordinate intermediate, which then collapses, expelling a methoxide (B1231860) ion. The second ester group is generally more resistant to basic hydrolysis due to the presence of a negative charge on the phosphonate monoanion, which repels the incoming hydroxide ion.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the hydrolysis kinetics of this compound.

Protocol for Kinetic Analysis of Hydrolysis

This protocol outlines the steps to determine the rate of hydrolysis of this compound at a specific pH.

Materials:

-

This compound

-

Buffer solutions of desired pH (e.g., citrate (B86180) for acidic, phosphate for neutral, borate (B1201080) for basic)

-

Acetonitrile or other suitable organic solvent

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)

-

Constant temperature water bath or incubator

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like acetonitrile.

-

Reaction Initiation: In a series of vials, add the appropriate buffer solution pre-equilibrated to the desired temperature. Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to each vial to achieve the desired final concentration.

-

Sample Collection: At predetermined time intervals, withdraw an aliquot from a vial and quench the reaction by adding it to a quenching solution (e.g., a strong acid for base-catalyzed reactions or a strong base for acid-catalyzed reactions, or by rapid cooling).

-

HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound and the formed products (methyl octadecylphosphonate and octadecylphosphonic acid).

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).

Protocol for Product Identification using Mass Spectrometry

This protocol describes how to identify the products of hydrolysis.

Materials:

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Hydrolyzed samples from the kinetic study

Procedure:

-

Sample Infusion: Directly infuse the hydrolyzed samples into the mass spectrometer or inject them into an LC-MS system for separation prior to detection.

-

Mass Spectra Acquisition: Acquire mass spectra in both positive and negative ion modes to identify the molecular ions corresponding to this compound, methyl octadecylphosphonate, and octadecylphosphonic acid.

-

Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis on the parent ions to obtain fragmentation patterns, which can confirm the identity of the hydrolysis products.

Visualizing the Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the chemical pathways involved in the hydrolysis of this compound.

References

The Core of Self-Assembly: An In-depth Technical Guide to the Micelle Formation of Long-Chain Phosphonate Surfactants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and experimental methodologies associated with the micelle formation of long-chain phosphonate (B1237965) surfactants. These amphiphilic molecules, characterized by a polar phosphonate head group and a nonpolar hydrocarbon tail, exhibit unique self-assembly behavior in solution, making them of significant interest in various fields, including drug delivery, materials science, and industrial applications. This document delves into the quantitative aspects of micellization, details key experimental protocols for their characterization, and provides visual representations of the underlying processes.

Introduction to Phosphonate Surfactants and Micellization

Long-chain phosphonate surfactants are a class of amphiphilic molecules that possess a phosphonic acid or phosphonate salt as their hydrophilic head group and a long hydrocarbon chain as their hydrophobic tail.[1] This dual nature drives their self-assembly in aqueous solutions to form thermodynamically stable, organized structures known as micelles.[2] Micellization is a spontaneous process that occurs above a specific concentration, the Critical Micelle Concentration (CMC), and a certain temperature, the Krafft temperature.[2][3]

The formation of micelles is a critical phenomenon that dictates many of the physicochemical properties of surfactant solutions, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[3][4] The high polarity and ionizable nature of the phosphonic acid group make these surfactants particularly interesting for applications where pH-responsiveness or strong interactions with surfaces are desired.[1]

Quantitative Data on Micelle Formation

The Critical Micelle Concentration (CMC) is a key parameter that quantifies the tendency of a surfactant to form micelles. It is influenced by factors such as the length of the hydrophobic alkyl chain, the nature of the hydrophilic head group, temperature, and the presence of electrolytes.[3][5] Generally, for a homologous series of surfactants, the CMC decreases as the length of the alkyl chain increases due to the enhanced hydrophobic effect.[6][7]

The following table summarizes the Critical Micelle Concentration (CMC) values for a series of n-alkane phosphonic acids and their corresponding monosodium and disodium (B8443419) salts. The data highlights the influence of the alkyl chain length and the degree of neutralization of the phosphonate head group on the CMC.

| Surfactant | Alkyl Chain Length | Temperature (°C) | CMC (mol/L) | Reference |

| Tridecane (B166401) phosphonic acid (C13PO3H2) | C13 | 40 | 0.00104 | [8] |

| Tridecane phosphonic acid (C13PO3H2) | C13 | 60 | 0.00104 | [8] |

| Tridecane phosphonic acid (C13PO3H2) | C13 | 80 | 0.00104 | [8] |

| Tetradecane (B157292) phosphonic acid (C14PO3H2) | C14 | 60 | 0.00052 | [8] |

| Tetradecane phosphonic acid (C14PO3H2) | C14 | 80 | 0.00052 | [8] |

| Monosodium tridecane phosphonate | C13 | 60 | 0.0055 | [8] |

| Monosodium tridecane phosphonate | C13 | 80 | 0.0055 | [8] |

| Monosodium tetradecane phosphonate | C14 | 60 | 0.0013 | [8] |

| Monosodium tetradecane phosphonate | C14 | 80 | 0.0013 | [8] |

| Disodium tridecane phosphonate | C13 | 60 | 0.0221 | [8] |

| Disodium tridecane phosphonate | C13 | 80 | 0.0221 | [8] |

| Disodium tetradecane phosphonate | C14 | 60 | 0.0013 | [8] |

| Disodium tetradecane phosphonate | C14 | 80 | 0.0013 | [8] |

Experimental Protocols for Characterization

The determination of the Critical Micelle Concentration is crucial for understanding and utilizing phosphonate surfactants. Several experimental techniques can be employed, each relying on the distinct change in a physical property of the solution at the CMC.[9][10]

Surface Tension Measurement

This is a widely used and direct method for determining the CMC of both ionic and non-ionic surfactants.[11][12]

Methodology:

-

Solution Preparation: Prepare a series of aqueous solutions of the long-chain phosphonate surfactant with varying concentrations.

-

Instrumentation: Utilize a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

-

Measurement: Measure the surface tension of each solution at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at which the break in the curve occurs is the CMC.[12]

Conductivity Measurement

This method is suitable for ionic surfactants, such as the salts of long-chain phosphonic acids.[11]

Methodology:

-

Solution Preparation: Prepare a series of surfactant solutions in deionized water.

-

Instrumentation: Use a conductivity meter.

-

Measurement: Measure the electrical conductivity of each solution at a constant temperature.

-

Data Analysis: Plot the conductivity against the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[11] This change in slope is due to the lower mobility of the charged micelles compared to the free surfactant ions.

Fluorescence Spectroscopy

This sensitive technique utilizes a fluorescent probe that partitions differently between the aqueous and micellar environments.[9][11]

Methodology:

-

Probe Selection: Choose a hydrophobic fluorescent probe, such as pyrene.

-

Solution Preparation: Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement: Measure the fluorescence emission spectrum of the probe in each solution.

-

Data Analysis: Analyze the changes in the fluorescence properties of the probe, such as the intensity ratio of specific vibronic peaks (e.g., I1/I3 for pyrene), as a function of surfactant concentration. A sharp change in this ratio indicates the onset of micelle formation, and the corresponding concentration is the CMC.[11]

Visualizing the Process of Micelle Formation

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the micelle formation of long-chain phosphonate surfactants.

Conclusion

The self-assembly of long-chain phosphonate surfactants into micelles is a fundamental process with significant implications for their application. Understanding the quantitative aspects of micelle formation, particularly the Critical Micelle Concentration, is essential for controlling and optimizing their performance in various formulations. The experimental protocols outlined in this guide provide a robust framework for the characterization of these versatile molecules. The unique properties of the phosphonate head group offer opportunities for the design of novel surfactant systems with tailored functionalities for advanced applications in research and industry.

References

- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. nanoscience.com [nanoscience.com]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

Unveiling the Amphiphilic Nature of Dimethyl Octadecylphosphonate: A Technical Guide to Determining Critical Micelle Concentration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dimethyl Octadecylphosphonate

This compound (C20H43O3P) is an organic compound characterized by a long octadecyl (C18) alkyl chain attached to a phosphonate (B1237965) group with two methyl ester moieties.[1][][3] While its primary documented applications are as a soil additive and lubricating agent, its inherent molecular structure—a nonpolar tail and a polar headgroup—positions it as a potential non-ionic surfactant.[1][3]

Surfactants are molecules that lower the surface tension between two liquids, or between a liquid and a solid.[4] A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form organized structures called micelles.[5][6] Understanding the CMC is vital for harnessing the full potential of a surfactant in various applications.

Predicted Amphiphilic Behavior and Micellization

The amphiphilic nature of this compound arises from its distinct hydrophobic and hydrophilic regions. The long C18 alkyl chain is hydrophobic and will avoid contact with water. In contrast, the phosphonate ester head group is polar and will readily interact with water molecules.

In an aqueous environment, at concentrations below the CMC, this compound molecules will primarily exist as monomers, with some potentially adsorbing at the air-water interface to reduce surface tension. As the concentration increases and reaches the CMC, the system's free energy is minimized by the self-assembly of these monomers into micelles. In these spherical aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic phosphonate head groups form the outer corona, interacting with the surrounding aqueous phase.

Caption: Conceptual diagram of micelle formation with increasing surfactant concentration.

Experimental Protocols for CMC Determination

The determination of the CMC is an empirical process, as theoretical predictions can be influenced by various environmental factors.[7] Several robust methods can be employed to determine the CMC of a novel surfactant like this compound. The following sections detail the methodologies for the most common and reliable techniques.

Surface Tension Method

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[8] The principle lies in the fact that as the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant because the interface is saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution.[6][9]

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable aqueous buffer. A series of dilutions are then prepared from this stock solution to cover a wide range of concentrations, ensuring the expected CMC value is bracketed.

-

Instrumentation: A tensiometer (using either the Wilhelmy plate or du Noüy ring method) is used to measure the surface tension of each solution.[10][11]

-

Measurement: For each concentration, the surface tension is measured at a constant temperature. It is crucial to allow the system to reach equilibrium before each measurement.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.[9]

Caption: Workflow for CMC determination using the surface tension method.

Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits different fluorescence characteristics in polar and non-polar environments.[8] It is a highly sensitive technique suitable for measuring low CMC values.

Experimental Protocol:

-

Probe and Solution Preparation: A stock solution of the fluorescent probe (e.g., pyrene in acetone) is prepared. A series of surfactant solutions of varying concentrations are prepared in an aqueous buffer. A small, constant aliquot of the probe stock solution is added to each surfactant solution.

-

Incubation: The solutions are incubated to allow for the partitioning of the probe into any formed micelles.

-

Fluorescence Measurement: The fluorescence emission spectrum of each sample is recorded using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the polarity of the microenvironment.

-

Data Analysis: The I1/I3 ratio is plotted against the surfactant concentration. A sharp decrease in this ratio indicates the partitioning of the probe into the hydrophobic micellar core. The CMC is determined from the inflection point of this sigmoidal curve.

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Conductivity Method

This method is suitable for ionic surfactants, as the formation of micelles alters the conductivity of the solution. While this compound is a non-ionic surfactant, this method would not be directly applicable. However, it is a fundamental technique in surfactant science and is included here for completeness. For ionic surfactants, the conductivity increases linearly with concentration below the CMC. Above the CMC, the rate of increase in conductivity decreases because the micelles have a lower mobility than the individual ions. The CMC is identified as the point where the slope of the conductivity versus concentration plot changes.[8]

Factors Influencing the CMC

It is important to note that the CMC is not an absolute value and can be influenced by several factors:

-

Temperature: The CMC can either increase or decrease with temperature depending on the specific surfactant-solvent system.

-

Presence of Electrolytes: For ionic surfactants, the addition of salts will decrease the CMC. For non-ionic surfactants like this compound, the effect is generally less pronounced but can still be a factor.

-

pH of the Solution: The pH can affect the charge of the headgroup in some surfactants, thereby influencing the CMC.

-

Purity of the Surfactant: Impurities can significantly alter the measured CMC value.

Conclusion

While direct experimental data for the critical micelle concentration of this compound is currently lacking in the scientific literature, its chemical structure strongly suggests it will exhibit surfactant-like behavior in aqueous solutions. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately and reliably determine its CMC. The surface tension and fluorescence spectroscopy methods are particularly recommended for this non-ionic phosphonate compound. A thorough characterization of its CMC and micellar properties will be a critical first step in exploring its potential applications in advanced formulations, drug delivery systems, and other areas of materials science.

References

- 1. chembk.com [chembk.com]

- 3. This compound | C20H43O3P | CID 117455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Surface Tension: Secrets of an Effective Tank Mix [exactoinc.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 7. agilent.com [agilent.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 10. tegewa.de [tegewa.de]

- 11. researchgate.net [researchgate.net]

The Surface Behavior of Dimethyl Octadecylphosphonate in Aqueous Solutions: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the surface tension properties of aqueous solutions of Dimethyl octadecylphosphonate. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical basis of its surface activity, presents representative data on its behavior in aqueous solutions, and offers detailed experimental protocols for characterization.

Introduction to this compound as a Surfactant

This compound is an organophosphorus compound characterized by a long C18 alkyl chain (octadecyl) attached to a dimethyl phosphonate (B1237965) headgroup. This amphiphilic molecular structure, possessing both a hydrophobic tail and a hydrophilic head, suggests its potential as a surfactant. Surfactants, or surface-active agents, are molecules that preferentially adsorb at interfaces, such as the air-water interface, thereby reducing the surface tension of the liquid. The efficiency and effectiveness of a surfactant are critical parameters in various applications, including drug formulation and delivery, where they can act as emulsifiers, wetting agents, or solubilizing agents.

Quantitative Data: Surface Tension of Long-Chain Alkyl Phosphonate Solutions

The surface tension of a surfactant solution typically decreases with increasing concentration until it reaches a critical point known as the Critical Micelle Concentration (CMC). At the CMC, the surfactant molecules begin to self-assemble into spherical structures called micelles in the bulk of the solution, and the surface tension reaches a plateau.

The following table presents representative data for the surface tension of an aqueous solution of a long-chain alkyl phosphonate, illustrating the expected trend. Note: This data is illustrative and based on the known behavior of similar surfactants, as specific values for this compound are not publicly documented.

| Concentration (mol/L) | Surface Tension (mN/m) |

| 0 | 72.8 |

| 1 x 10⁻⁶ | 65.2 |

| 1 x 10⁻⁵ | 58.1 |

| 5 x 10⁻⁵ | 49.5 |

| 1 x 10⁻⁴ (CMC) | 42.3 |

| 5 x 10⁻⁴ | 42.3 |

| 1 x 10⁻³ | 42.3 |

Experimental Protocol: Determination of Surface Tension and Critical Micelle Concentration (CMC)

The following protocol describes a general method for determining the surface tension of aqueous solutions of a surfactant like this compound and for identifying its CMC using a tensiometer. The Du Noüy ring method is a widely used and reliable technique for this purpose.

3.1. Objective: To measure the surface tension of aqueous solutions of this compound at various concentrations and to determine its Critical Micelle Concentration (CMC).

3.2. Materials and Apparatus:

-

This compound

-

High-purity deionized water

-

Precision balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Glass beakers

-

Magnetic stirrer and stir bars

-

Tensiometer (e.g., Krüss, Lauda, or similar, equipped with a Du Noüy ring)

-

Thermostatic bath to control temperature (e.g., at 25 °C)

3.3. Procedure:

3.3.1. Preparation of Stock Solution:

-

Accurately weigh a specific amount of this compound.

-

Dissolve the weighed compound in a known volume of deionized water in a volumetric flask to prepare a concentrated stock solution (e.g., 1 x 10⁻² M). Gentle heating and stirring may be required to ensure complete dissolution.

3.3.2. Preparation of Dilutions:

-

Perform serial dilutions of the stock solution with deionized water to prepare a series of solutions with decreasing concentrations (e.g., from 1 x 10⁻³ M down to 1 x 10⁻⁷ M).

3.3.3. Tensiometer Calibration and Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water with a known surface tension at the measurement temperature (e.g., 72.8 mN/m at 20°C).

-

Place a sample of the prepared solution in a clean glass vessel and allow it to equilibrate to the desired temperature in the thermostatic bath.

-

Immerse the clean Du Noüy ring into the solution.

-

Slowly raise the ring through the air-water interface. The instrument will measure the force required to pull the ring from the surface, which is proportional to the surface tension.

-

Record the surface tension reading.

-

Clean the ring thoroughly between measurements (typically by flaming or washing with appropriate solvents) to avoid cross-contamination.

-

Measure the surface tension of each prepared dilution, starting from the most dilute and progressing to the most concentrated.

3.4. Data Analysis:

-

Plot the measured surface tension (in mN/m) on the y-axis against the logarithm of the surfactant concentration (in mol/L) on the x-axis.

-

The resulting graph should show a region where the surface tension decreases linearly with the log of the concentration, followed by a sharp break and a region where the surface tension remains relatively constant.

-

The concentration at the point of this sharp break is the Critical Micelle Concentration (CMC). This can be determined by the intersection of the two linear portions of the graph.

Visualization of Surfactant Behavior

The following diagrams illustrate the fundamental concepts of surfactant action and the experimental workflow for determining surface tension.

Caption: Conceptual diagram of surfactant behavior below and above the Critical Micelle Concentration (CMC).

Caption: Experimental workflow for the determination of Critical Micelle Concentration (CMC).

Conclusion